5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Overview
Description
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a complex organic compound characterized by its bromine atom, tetrahydropyran ring, and pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The bromination step is usually achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective reagents and reaction conditions. Continuous flow chemistry might be employed to enhance the production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to hydrogen bromide (HBr) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in aqueous or organic solvents.
Reduction: LiAlH₄, in dry ether or THF (tetrahydrofuran).
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Carboxylic acids from oxidation reactions.
Hydrogen bromide from reduction reactions.
Substituted pyrazolo[3,4-b]pyridines from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde can be used as a probe to study biological pathways and enzyme activities. Its bromine atom can be leveraged for labeling or tracking purposes in biological systems.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of more complex chemicals, including dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. The aldehyde group can form Schiff bases with amino groups in biological molecules, potentially interfering with enzyme activities or receptor binding. The bromine atom can participate in electrophilic substitution reactions, affecting cellular processes.
Comparison with Similar Compounds
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Uniqueness: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is unique due to its specific structural features, including the pyrazolo[3,4-b]pyridine core and the presence of both bromine and aldehyde functional groups
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c13-8-5-9-10(7-17)15-16(12(9)14-6-8)11-3-1-2-4-18-11/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXAXHQORNJKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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